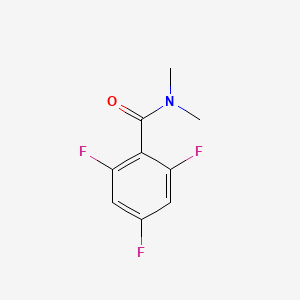

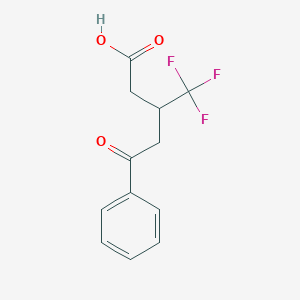

![molecular formula C15H14N4O B2503796 3-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]pyridine-2-carbonitrile CAS No. 2380183-77-5](/img/structure/B2503796.png)

3-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]pyridine-2-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related azetidine-containing compounds is detailed in the provided papers. For instance, the enantiospecific synthesis of azetidinyl pyrimidine nucleosides is achieved through the construction of the base on 1-aminoazetidine prepared from (+)-diethyl-L-tartrate, indicating a multi-step synthetic approach that could be relevant to the synthesis of the compound . Additionally, the synthesis of 2-[18F]fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine involves a nucleophilic aromatic substitution, which could be a technique applicable to the synthesis of the target compound .

Molecular Structure Analysis

The molecular structure of azetidine-containing compounds is characterized by the presence of a four-membered azetidine ring, which is known to impart certain biological activities to the molecules. The azetidine ring is linked to a pyridine ring, which is a common structural motif in medicinal chemistry due to its ability to interact with biological targets .

Chemical Reactions Analysis

The chemical reactions involving azetidine-containing compounds are not explicitly detailed in the provided papers. However, the synthesis processes described suggest that these compounds can undergo nucleophilic substitution reactions, which are fundamental in introducing various functional groups, such as fluorine atoms, that can enhance the biological activity or enable the radiolabeling of the compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound 3-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]pyridine-2-carbonitrile are not directly reported in the provided papers. However, the related compounds discussed exhibit properties that are significant for their biological activity and potential clinical applications, such as high affinity for nAChRs and the ability to be radiolabeled for imaging purposes .

Scientific Research Applications

Medicinal Chemistry and Pharmacology

Pyridine derivatives, including structures similar to 3-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]pyridine-2-carbonitrile, have a wide range of biological activities. They are investigated for their potential as antifungal, antibacterial, antioxidant, antiglycation, analgesic, antiparkinsonian, anticonvulsant, anti-inflammatory, ulcerogenic, antiviral, and anticancer agents. Their high affinity for various ions and neutral species suggests they could serve as effective chemosensors for detecting different species in environmental, agricultural, and biological samples. This versatility underscores their importance in designing biologically active compounds and chemosensors (Abu-Taweel et al., 2022).

Organic Synthesis and Catalysis

Heterocyclic N-oxide derivatives, including pyridine-based compounds, are well-known for their usefulness as versatile synthetic intermediates. They play a vital role in forming metal complexes, designing catalysts, asymmetric catalysis and synthesis, and medicinal applications. This highlights the potential of pyridine derivatives, including the compound , in advancing organic synthesis, catalysis, and drug development (Li et al., 2019).

Environmental and Biological Applications

The diverse functionalities of pyridine derivatives extend to environmental and biological applications, including microbial metabolism under aerobic and anaerobic conditions. Their transformation rate, depending on substituents, can inform bioremediation strategies and the environmental fate of heterocyclic aromatic compounds. This area of research illustrates the environmental relevance of pyridine derivatives, suggesting potential applications for compounds like this compound in understanding and mitigating pollution (Kaiser et al., 1996).

properties

IUPAC Name |

3-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyridine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O/c16-7-14-15(4-2-6-18-14)19-9-12(10-19)11-20-13-3-1-5-17-8-13/h1-6,8,12H,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVQZQYIATARXNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=C(N=CC=C2)C#N)COC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(dipropylsulfamoyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2503716.png)

![3-(4-Chlorophenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2503719.png)

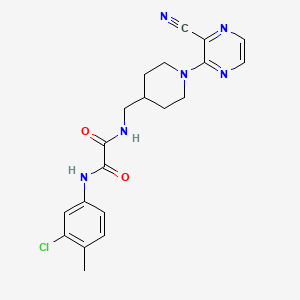

![4-[6-(Morpholin-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]butanoic acid](/img/structure/B2503720.png)

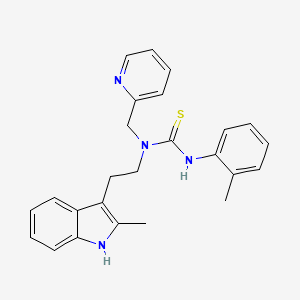

![(E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[3-(2-pyrazol-1-ylpropanoylamino)phenyl]prop-2-enamide](/img/structure/B2503728.png)

![(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone](/img/structure/B2503731.png)

![(E)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(4-methoxyanilino)prop-2-en-1-one](/img/structure/B2503736.png)